molecular formula C13H15ClN4 B12603211 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine CAS No. 876935-69-2

6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine

Cat. No.: B12603211
CAS No.: 876935-69-2
M. Wt: 262.74 g/mol
InChI Key: CXGIVONCIBRGFQ-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a diazepine ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a hydrazinylidene group attached to a chlorophenyl moiety, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine typically involves the condensation of hydrazones derived from α-dicarbonyl compounds. One common method includes the reaction of ethyl [2-(4-chlorophenyl)hydrazinylidene]-2-chloroethanoate with pentane-2,4-dione in the presence of sodium ethoxide (NaOEt), yielding the desired diazepine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine is unique due to its diazepine ring structure and the presence of both hydrazinylidene and chlorophenyl groups. These features contribute to its versatility in chemical reactions and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

876935-69-2

Molecular Formula

C13H15ClN4

Molecular Weight

262.74 g/mol

IUPAC Name

4-chloro-N-[(5,7-dimethyl-2,3-dihydro-1,4-diazepin-6-ylidene)amino]aniline

InChI

InChI=1S/C13H15ClN4/c1-9-13(10(2)16-8-7-15-9)18-17-12-5-3-11(14)4-6-12/h3-6,17H,7-8H2,1-2H3

InChI Key

CXGIVONCIBRGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN=C(C1=NNC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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